Light lysergic acid
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Overview
Description
. It is a precursor to a wide range of ergoline alkaloids produced by the ergot fungus. These alkaloids have significant pharmacological properties and have been used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of light lysergic acid involves several complex steps. One common method is the total synthesis approach, which includes the formation of the C–C bond between C10 and C11 via cleavage of an aziridine ring . Another method involves the use of palladium-catalyzed domino cyclization reactions . These synthetic routes require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of natural lysergamides derived from the ergot fungus . This process is followed by purification steps to isolate the desired compound. The production methods are designed to be scalable and efficient to meet the demands of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Light lysergic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of lysergic acid diethylamide (LSD), a well-known hallucinogenic compound .
Scientific Research Applications
Light lysergic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of light lysergic acid involves its interaction with serotonin receptors in the brain. It binds to and activates the 5-hydroxytryptamine receptor 2A (5-HT2A), leading to alterations in neurotransmission and resulting in various psychological effects . This interaction affects multiple neuronal pathways, including those involving serotonin, dopamine, glutamate, and noradrenaline .
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): A potent hallucinogenic compound derived from light lysergic acid.
D-lysergic acid amide (LSA): A naturally occurring psychedelic substance found in the seeds of certain plants.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Ergocryptine: Another ergot alkaloid with pharmacological properties.
Uniqueness
This compound is unique due to its role as a precursor to a wide range of pharmacologically active compounds. Its ability to undergo various chemical reactions and form derivatives with significant therapeutic potential sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-19-9-11(16(20)21)7-17(22-2)12-4-3-5-13-15(12)10(8-18-13)6-14(17)19/h3-5,8,11,14,18H,6-7,9H2,1-2H3,(H,20,21)/t11-,14-,17+/m1/s1 |
InChI Key |
AIPOVVZMHZFYIP-ZLENFMNRSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)O |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)O |
Origin of Product |
United States |
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